molecular formula C21H21N9O2 B2644713 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1797026-06-2

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

Katalognummer: B2644713
CAS-Nummer: 1797026-06-2
Molekulargewicht: 431.46
InChI-Schlüssel: DTQWGBGGFXUJHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that features multiple heterocyclic structures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Research

The structural motifs within N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide suggest significant potential as an anticancer agent. The 1,3,4-oxadiazole and triazole moieties are known for their anticancer properties. Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of biological activities including:

Antitumor Activity:
Research indicates that compounds containing the oxadiazole scaffold can inhibit tumor growth through various mechanisms. For instance, a study highlighted the synthesis of oxadiazole derivatives that were screened for their cytotoxicity against multiple cancer cell lines. Some derivatives showed IC50 values significantly lower than established chemotherapeutics .

Mechanism of Action:
The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of key enzymes involved in tumor progression. For example, certain oxadiazole derivatives have been reported to inhibit telomerase activity in gastric cancer cell lines .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The presence of both oxadiazole and triazole rings enhances its interaction with microbial targets:

Broad-Spectrum Activity:
Studies have reported that various oxadiazole derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies:
Recent investigations into the efficacy of oxadiazole derivatives against resistant strains of bacteria have shown promising results. For instance, certain compounds demonstrated significant antibacterial activity comparable to traditional antibiotics .

Drug Development Framework

This compound serves as an important scaffold for the development of new drugs:

Lead Compound Development:
The unique combination of the oxadiazole and triazole structures allows for modifications that can enhance bioactivity and selectivity. Researchers are actively exploring these modifications to develop more potent analogs .

Structure–Activity Relationship (SAR):
Understanding the SAR is crucial for optimizing the pharmacological properties of new derivatives. This involves systematic variations in substituents on the oxadiazole or triazole rings to elucidate their effects on biological activity .

Summary Table: Biological Activities of Oxadiazole Derivatives

Activity TypeDescriptionReferences
AnticancerInduces apoptosis; inhibits telomerase activity
AntimicrobialEffective against gram-positive/negative bacteria; disrupts cell membranes
Drug DevelopmentServes as a scaffold for new drug leads; facilitates SAR studies

Wirkmechanismus

The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Biologische Aktivität

The compound N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered significant attention due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC20H22N6O2
Molecular Weight378.43 g/mol

Structural Characteristics

The compound features a complex structure that includes:

  • An oxadiazole ring, known for its biological activity.
  • A triazole moiety that enhances its pharmacological properties.
  • A piperidine ring which contributes to its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives demonstrate better activity against Gram-positive bacteria compared to Gram-negative strains. Specifically, compounds containing the oxadiazole structure have been reported to inhibit the growth of various bacterial species such as Bacillus cereus and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase .
  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example, derivatives with similar structures have demonstrated IC50 values ranging from 10 µM to 20 µM against liver carcinoma cell lines .
  • Case Studies : A specific study highlighted that derivatives of oxadiazoles showed promising results in inhibiting cancer cell growth in models of breast and liver cancers .

Other Therapeutic Activities

Beyond antimicrobial and anticancer effects, compounds with similar structural features have been investigated for additional therapeutic activities:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
  • Anticonvulsant Activity : Certain oxadiazole derivatives have shown promise in anticonvulsant assays, indicating a broader therapeutic potential .

Summary of Key Studies

Study ReferenceFocus AreaFindings
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityIC50 values < 20 µM against liver cancer cells
Enzyme InhibitionInhibitory effects on thymidylate synthase

The proposed mechanism involves binding to specific molecular targets within cells:

  • The oxadiazole moiety interacts with enzymes critical for DNA synthesis.
  • The triazole group enhances binding affinity to target proteins.

Eigenschaften

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N9O2/c31-21(23-11-19-27-20(28-32-19)15-4-2-1-3-5-15)16-6-8-29(9-7-16)17-10-18(25-13-24-17)30-14-22-12-26-30/h1-5,10,12-14,16H,6-9,11H2,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQWGBGGFXUJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.